molecular formula C11H12Cl3NO2 B12002208 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol CAS No. 34646-64-5

3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol

Cat. No.: B12002208
CAS No.: 34646-64-5
M. Wt: 296.6 g/mol
InChI Key: VEFSPVXJOXOAAZ-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol: is a chemical compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.577 g/mol . It is characterized by the presence of three chlorine atoms, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination and subsequent substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and phenol derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is used as a reagent in organic synthesis for the preparation of various chlorinated phenolic compounds. It serves as an intermediate in the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorinated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and disinfectants .

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The presence of chlorine atoms enhances its reactivity and allows it to form covalent bonds with target molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Comparison: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other chlorinated phenols, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

34646-64-5

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2

InChI Key

VEFSPVXJOXOAAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O

Origin of Product

United States

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